molecular formula C13H15BrN2O3 B6180856 tert-butyl N-({5-bromofuro[2,3-b]pyridin-2-yl}methyl)carbamate CAS No. 1643915-91-6

tert-butyl N-({5-bromofuro[2,3-b]pyridin-2-yl}methyl)carbamate

Cat. No. B6180856
CAS RN: 1643915-91-6
M. Wt: 327.2
InChI Key:
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Description

“tert-butyl N-({5-bromofuro[2,3-b]pyridin-2-yl}methyl)carbamate” is a chemical compound with the molecular formula C13H15BrN2O3 . It is used in the field of chemistry for various purposes .


Molecular Structure Analysis

The molecular structure of “tert-butyl N-({5-bromofuro[2,3-b]pyridin-2-yl}methyl)carbamate” consists of a furo[2,3-b]pyridin-2-yl group attached to a carbamate group via a methylene bridge . The carbamate group is further connected to a tert-butyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-butyl N-({5-bromofuro[2,3-b]pyridin-2-yl}methyl)carbamate” include its molecular weight (327.17), molecular formula (C13H15BrN2O3), and its structure .

Safety and Hazards

This compound may have certain toxicity and should be handled with care to avoid direct contact with skin and eyes . It is also flammable and should be kept away from open flames and high-temperature sources . It should be stored in a dry, cool, and well-ventilated place . Appropriate personal protective equipment such as laboratory gloves, safety glasses, and protective clothing should be worn when handling this compound .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-({5-bromofuro[2,3-b]pyridin-2-yl}methyl)carbamate involves the reaction of tert-butyl carbamate with 5-bromofuro[2,3-b]pyridine-2-carbaldehyde in the presence of a base to form the intermediate, which is then treated with methylamine to yield the final product.", "Starting Materials": [ "tert-butyl carbamate", "5-bromofuro[2,3-b]pyridine-2-carbaldehyde", "base", "methylamine" ], "Reaction": [ "Step 1: Dissolve tert-butyl carbamate in a suitable solvent and add a base such as sodium hydride or potassium carbonate.", "Step 2: Add 5-bromofuro[2,3-b]pyridine-2-carbaldehyde to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction with water and extract the organic layer with a suitable solvent.", "Step 4: Concentrate the organic layer and purify the intermediate by column chromatography.", "Step 5: Dissolve the intermediate in a suitable solvent and add methylamine.", "Step 6: Stir the reaction mixture at room temperature for several hours and then quench with water.", "Step 7: Extract the organic layer with a suitable solvent and concentrate.", "Step 8: Purify the final product by column chromatography." ] }

CAS RN

1643915-91-6

Molecular Formula

C13H15BrN2O3

Molecular Weight

327.2

Purity

95

Origin of Product

United States

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